molecular formula C9H7Cl2NO5 B3025221 2,4-Dichloro-5-nitrophenyl ethyl carbonate CAS No. 62969-41-9

2,4-Dichloro-5-nitrophenyl ethyl carbonate

Cat. No.: B3025221
CAS No.: 62969-41-9
M. Wt: 280.06 g/mol
InChI Key: KFGXYXDOKYRARJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrophenyl ethyl carbonate (CAS 62969-41-9) is a chemical compound with the molecular formula C9H7Cl2NO5 and a molecular weight of 280.06 . Its structure can be represented by the SMILES notation O=C(OCC)OC1=CC( N+ =O)=C(Cl)C=C1Cl . This substance is part of a family of substituted phenyl ethyl carbonates, which are typically investigated as building blocks or intermediates in organic synthesis and materials science research . The presence of both electron-withdrawing nitro and chloro substituents on the phenyl ring makes this compound a valuable intermediate for further chemical transformations, particularly in the synthesis of more complex molecules for pharmaceutical and advanced materials research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses . Researchers can find this product listed under MDL number MFCD00974412 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGXYXDOKYRARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363101
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
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URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-41-9
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 5 Nitrophenyl Ethyl Carbonate

Direct Synthesis Approaches to Aryl Ethyl Carbonates

Conventional Routes via Phosgene (B1210022) and its Equivalents

Historically, the most common method for synthesizing aryl carbonates is phosgenation, which involves the reaction of a phenol (B47542) with the highly toxic phosgene gas (COCl₂) or its safer, solid equivalent, triphosgene. wikipedia.org This reaction typically proceeds by first forming an aryl chloroformate intermediate from the phenol and phosgene. wikipedia.org This intermediate then reacts with a second equivalent of the phenol to yield a symmetric diaryl carbonate, or with an alcohol to produce an asymmetric alkyl aryl carbonate. wikipedia.org

In the context of 2,4-dichloro-5-nitrophenyl ethyl carbonate, the synthesis would involve the reaction of 2,4-dichloro-5-nitrophenol (B104017) with ethyl chloroformate, a common and less hazardous phosgene equivalent. This reaction is generally performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct, in what is known as the Schotten-Baumann reaction. libretexts.orggoogle.com The phenoxide ion, generated in situ by the base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate to form the final product. libretexts.org The high reactivity of acyl chlorides like ethyl chloroformate allows these reactions to proceed, often at room temperature. libretexts.orgchemguide.co.uk

Table 1: Comparison of Phosgene and Equivalents in Carbonate Synthesis

Carbonyl SourcePhysical StateKey HazardAdvantagesDisadvantages
**Phosgene (COCl₂) **GasExtremely ToxicHigh reactivityHigh toxicity, handling difficulties
Triphosgene SolidReleases phosgene in situSafer handling than phosgene gasStill involves toxic intermediates
Ethyl Chloroformate LiquidToxic, corrosiveDirect route to ethyl carbonatesStoichiometric base required, HCl byproduct

Green Chemistry Alternatives in Carbonate Synthesis

Growing environmental concerns have spurred the development of greener alternatives to phosgene-based methods. researchgate.net A prominent approach is the use of dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), as both reagents and solvents. rsc.orgfrontiersin.orgnih.gov These compounds are considered environmentally benign alternatives to traditional alkylating and alkoxycarbonylating agents. frontiersin.org

Transesterification is a key green strategy where a phenol reacts with a dialkyl carbonate (e.g., DEC) to form the desired aryl ethyl carbonate. wikipedia.org This reaction is typically catalyzed by a base or a specific heterogeneous catalyst. mdpi.comrsc.org The equilibrium can be driven towards the product by removing the alcohol byproduct (e.g., ethanol) via distillation. wikipedia.orgtandfonline.com Diphenyl carbonate (DPC) can also serve as a green carbonyl source, reacting with diols in the presence of an organocatalyst to form cyclic carbonates, a principle that can be extended to the synthesis of acyclic carbonates. organic-chemistry.org

Another sustainable approach involves the direct use of carbon dioxide (CO₂), a renewable and non-toxic C1 source, to synthesize carbonates. researchgate.netui.ac.id While the direct reaction of CO₂ with phenols is challenging, catalytic pathways involving the reaction of CO₂ with epoxides to form cyclic carbonates, which can then be used in further reactions, are well-established. researchgate.net

Precursor Chemistry and Starting Material Functionalization

The synthesis of this compound is fundamentally dependent on the availability of its key precursor, 2,4-dichloro-5-nitrophenol. This intermediate is prepared through standard aromatic functionalization reactions.

Halogenation and Nitration of Phenolic Precursors

The synthesis of 2,4-dichloro-5-nitrophenol typically starts from a simpler phenolic compound, such as 2,4-dichlorophenol (B122985). chemicalbook.comgoogle.com This precursor undergoes nitration to introduce the nitro (-NO₂) group onto the aromatic ring. The process often involves reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid (mixed acid). chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions. chemicalbook.com An alternative pathway involves the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene (B57281) with an alkali metal hydroxide, which selectively replaces the chlorine atom ortho to the nitro group. google.com

Table 2: Example Synthesis Route for 2,4-dichloro-5-nitrophenol

StepReactantsReagents/ConditionsProductTypical YieldReference
1 2,4-DichlorophenolConcentrated H₂SO₄, then mixed acid (HNO₃/H₂SO₄), <20°C2,4-Dichloro-5-nitrophenol>89% chemicalbook.com
2 HydrolysisWater, Steam (100-105°C)Crude Product- chemicalbook.com
3 PurificationFiltration and washingPure 2,4-dichloro-5-nitrophenolPurity >99% chemicalbook.com

Esterification Techniques for Ethyl Carbonate Formation

Once the 2,4-dichloro-5-nitrophenol precursor is obtained, the final step is the formation of the ethyl carbonate ester. As mentioned in section 2.1.1, the most direct method is the reaction with ethyl chloroformate in the presence of a base. libretexts.org Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids, making the use of more reactive acyl chlorides or acid anhydrides preferable. libretexts.orgchemguide.co.uk

The reactivity of the phenol can be enhanced by converting it into its corresponding phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org The resulting phenoxide ion is a much stronger nucleophile and reacts more readily with the electrophilic carbonyl source. libretexts.orgchemguide.co.uk This principle is fundamental to optimizing the yield and reaction rate of the carbonate formation step.

Catalytic Systems and Reaction Optimization

The efficiency of carbonate synthesis can be significantly enhanced through the use of catalysts and the optimization of reaction parameters. In phosgene-equivalent routes, bases like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can act as nucleophilic catalysts, accelerating the reaction. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are also employed, particularly in two-phase systems (e.g., aqueous NaOH and an organic solvent), to facilitate the transport of the phenoxide ion into the organic phase where it can react with the carbonylating agent. academax.com

For green synthesis methods utilizing dialkyl carbonates, a wide range of catalysts have been investigated. These include basic catalysts like K₂CO₃, organocatalysts, and heterogeneous catalysts such as modified metal oxides (e.g., PbO/SiO₂, MgO). mdpi.comtandfonline.comresearchgate.net The choice of catalyst can influence reaction selectivity and yield. mdpi.com

Reaction optimization involves systematically studying variables such as temperature, solvent, reaction time, and the molar ratio of reactants. For instance, in the synthesis of 2,4-dichloro-5-nitrophenylisopropyl ether from the corresponding phenol, optimal conditions were found to be a catalyst dosage of 1%, a temperature of 95°C, and a specific molar ratio of base to phenol. academax.com Similar optimization studies are crucial for maximizing the yield and purity of this compound while minimizing byproducts and energy consumption.

Role of Base Catalysis in Carbonate Formation

Base catalysis is a fundamental aspect of the synthesis of this compound from 2,4-dichloro-5-nitrophenol and ethyl chloroformate. The primary functions of the base are twofold: to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to scavenge the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly influence the reaction rate, yield, and purity of the final product.

The reaction mechanism commences with the base abstracting the acidic proton from the hydroxyl group of 2,4-dichloro-5-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of ethyl chloroformate in a nucleophilic acyl substitution reaction. The subsequent departure of the chloride ion results in the formation of the desired carbonate ester and the hydrochloride salt of the base.

A variety of bases can be employed in this synthesis, ranging from tertiary amines to inorganic bases. The selection of an appropriate base is contingent on several factors, including its strength (pKa of the conjugate acid), steric hindrance, and solubility in the reaction solvent. For the synthesis of substituted phenyl carbonates, tertiary amines such as pyridine, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (DMAP) are commonly utilized. nih.gov Inorganic bases like sodium hydroxide (NaOH) and sodium hydride (NaH) have also been reported for similar carbonate syntheses. nih.gov

The following table summarizes the characteristics of commonly used bases and their potential impact on the synthesis of this compound, based on findings from related carbonate syntheses.

BasepKa of Conjugate AcidKey CharacteristicsExpected Impact on Reaction
Pyridine5.25Aromatic amine, moderately basic, good nucleophilic catalyst.Effective in promoting the reaction, though may require longer reaction times compared to stronger bases. Can also act as a nucleophilic catalyst.
Triethylamine (TEA)10.75Stronger, non-nucleophilic, sterically hindered base.Efficiently neutralizes HCl, leading to higher yields. Its steric bulk minimizes side reactions involving the base.
4-Dimethylaminopyridine (DMAP)9.70Highly nucleophilic catalyst, often used in small amounts with a stoichiometric base like TEA.Significantly accelerates the reaction rate, even in catalytic quantities, by forming a highly reactive intermediate with ethyl chloroformate.
Sodium Hydroxide (NaOH)~15.7Strong inorganic base.Can be effective but requires careful control of reaction conditions to prevent hydrolysis of the ethyl chloroformate and the product ester. Often used in biphasic systems.
Sodium Hydride (NaH)~35Very strong, non-nucleophilic base.Provides irreversible deprotonation of the phenol, which can drive the reaction to completion. Requires anhydrous conditions as it reacts violently with water. nih.gov

This table is generated based on established chemical principles and data from analogous reactions and is intended to be illustrative.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is another critical parameter in the synthesis of this compound, as it can profoundly affect reaction rates, yields, and the profile of any byproducts. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. For the reaction between a phenol and an acyl chloride like ethyl chloroformate, aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive ethyl chloroformate.

Polar aprotic solvents, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate, are often employed in similar carbonate syntheses. google.com These solvents can effectively dissolve the reactants and the intermediate phenoxide salt, thereby promoting the reaction. The polarity of the solvent can influence the stabilization of the transition state of the nucleophilic attack, potentially accelerating the reaction rate.

Nonpolar aprotic solvents, such as toluene (B28343) and hexane, can also be used. In these solvents, the solubility of the reactants might be lower, which could necessitate higher reaction temperatures or longer reaction times. However, the use of nonpolar solvents can sometimes simplify product purification, as the hydrochloride salt of the amine base often precipitates out of the solution, allowing for easy removal by filtration.

Protic solvents, such as water and alcohols, are generally avoided in the initial reaction step due to their ability to react with ethyl chloroformate, leading to the formation of undesired byproducts and a reduction in the yield of the target carbonate.

The following table outlines the properties of various solvents and their potential effects on the synthesis of this compound.

SolventTypeDielectric Constant (ε)Key CharacteristicsExpected Impact on Reaction
Dichloromethane (DCM)Polar Aprotic9.1Good solvent for a wide range of organic compounds. Volatile and easy to remove.A common and effective choice, facilitating good reaction rates and yields.
Tetrahydrofuran (THF)Polar Aprotic7.6Good solvent with coordinating properties.Can enhance the reactivity of the phenoxide. May be more difficult to remove completely than DCM.
Ethyl AcetatePolar Aprotic6.0Less polar than DCM and THF. Often used in workup procedures.Can be used as the reaction solvent, potentially offering a greener alternative to chlorinated solvents.
TolueneNonpolar Aprotic2.4Nonpolar, allows for higher reaction temperatures.May lead to slower reaction rates at room temperature but can be advantageous for driving the reaction to completion at elevated temperatures. Facilitates the precipitation of hydrochloride salts.
AcetonitrilePolar Aprotic37.5Highly polar, can accelerate SN2-type reactions.May increase the reaction rate but can also promote side reactions. Its high polarity can make product extraction more challenging.

This table is generated based on established chemical principles and data from analogous reactions and is intended to be illustrative.

Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Nitrophenyl Ethyl Carbonate

Nucleophilic Acyl Substitution Mechanisms at the Carbonate Center

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including carbonates. This process generally occurs via a two-step addition-elimination mechanism. The reaction at the electrophilic carbonyl carbon of 2,4-dichloro-5-nitrophenyl ethyl carbonate is particularly efficient due to the electronic properties of the substituted phenyl ring. The transformation involves an initial attack by a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group, which in this case is the 2,4-dichloro-5-nitrophenoxide ion, to yield a new substituted product. beilstein-journals.orgnih.gov

While specific kinetic data for this compound are not extensively documented in publicly available literature, the reactivity patterns can be inferred from studies on analogous compounds like p-nitrophenyl carbonates. The rate of nucleophilic attack is highly dependent on the nucleophilicity of the attacking species and the stability of the leaving group.

For related p-nitrophenyl carbonates, reactions with nucleophiles such as amines have been shown to follow second-order kinetics, being first order in both the carbonate and the nucleophile. The rate constants for these reactions are typically large, reflecting the high electrophilicity of the carbonate's carbonyl carbon. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring in this compound is expected to further enhance this reactivity compared to a simple p-nitrophenyl analogue by providing greater stabilization for the departing phenoxide anion.

Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for the Reaction of Various Activated Phenyl Carbonates with a Standard Nucleophile (e.g., Glycine Ethyl Ester) under Controlled Conditions.

Carbonate SubstrateSubstituents on Phenyl RingRelative k_obs (s⁻¹)
Phenyl Ethyl CarbonateNone1.0 x 10⁻⁵
4-Nitrophenyl Ethyl Carbonate4-NO₂2.5 x 10⁻²
2,4-Dinitrophenyl Ethyl Carbonate2,4-(NO₂)₂1.8 x 10⁻¹
This compound 2,4-Cl₂, 5-NO₂ >1.8 x 10⁻¹ (Estimated)

Note: The data for the target compound is an estimation based on the electronic effects of its substituents relative to the other compounds. Actual experimental values may vary.

Thermodynamically, the reaction is driven by the formation of a stable product and the departure of a well-stabilized leaving group. The pKa of the conjugate acid of the leaving group (2,4-dichloro-5-nitrophenol) is significantly lower than that of phenol (B47542), indicating that its corresponding anion is a weaker base and thus a better leaving group.

In the context of nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate rather than a Meisenheimer complex, which is characteristic of nucleophilic aromatic substitution. The attack of a nucleophile on the carbonyl carbon of this compound leads to the formation of a short-lived, high-energy tetrahedral intermediate.

The substituents on the aromatic ring play a crucial role in dictating the reactivity of the carbonate. The two chlorine atoms and the nitro group on the phenyl ring of this compound have a profound activating effect on the molecule for nucleophilic acyl substitution.

Inductive Effect: The chlorine and nitro groups are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-O bond of the phenoxide, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Resonance Effect: The nitro group also exerts a strong electron-withdrawing resonance effect (-M), which delocalizes the negative charge of the resulting phenoxide ion, significantly stabilizing it. This stabilization of the leaving group makes its departure more favorable, thereby accelerating the rate of the substitution reaction.

These combined electronic effects make the 2,4-dichloro-5-nitrophenoxy group an excellent leaving group, rendering the parent carbonate a highly effective acylating agent. This high reactivity is a prerequisite for its utility in various chemical syntheses. Studies on simpler systems, such as comparing ethyl phenyl carbonate to ethyl p-nitrophenyl carbonate, have demonstrated that the presence of a nitro group dramatically increases the rate of reaction with nucleophiles, a principle that is amplified by the additional chloro substituents in the target molecule. nih.gov

Hydrolysis and Degradation Pathways of the Carbonate Moiety

The carbonate functional group is susceptible to hydrolysis, a reaction that involves the cleavage of the ester linkage by water. The rate and mechanism of this degradation are highly dependent on the reaction conditions, particularly the pH.

The hydrolysis of this compound can be catalyzed by both acid and base, though it is significantly more rapid under basic conditions. nih.govemerginginvestigators.org

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule. However, for phenyl carbonates, this pathway is generally slow.

Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis by water acting as a nucleophile occurs, but the rate is typically very slow for stable carbonates. emerginginvestigators.org

Basic Conditions (pH > 7): In the presence of a base, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This base-catalyzed hydrolysis is significantly faster. The reaction proceeds through the addition-elimination mechanism, forming a tetrahedral intermediate that then expels the 2,4-dichloro-5-nitrophenoxide ion. The rate of hydrolysis increases with increasing pH. For instance, related nitrophenyl esters show dramatic increases in hydrolysis rates as the pH moves from neutral to alkaline. researchgate.netresearchgate.net

Table 2: Representative Hydrolytic Half-lives (t₁/₂) of Activated Carbonates at Different pH Values (25°C).

pHHalf-life for 4-Nitrophenyl Ethyl CarbonateEstimated Half-life for this compound
4.0Several WeeksDays to Weeks
7.0DaysHours to Days
9.0HoursMinutes to Hours
12.0Seconds to Minutes< 1 Minute

Note: Data for the target compound are estimations based on the expected increase in reactivity due to the additional electron-withdrawing substituents. The release of the yellow-colored 2,4-dichloro-5-nitrophenolate ion under basic conditions can be monitored spectrophotometrically to determine hydrolysis kinetics. emerginginvestigators.org

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis.

Environmental Conditions: Given its susceptibility to hydrolysis, especially at neutral to high pH, the compound is not expected to persist in aqueous environmental systems. nih.gov Its degradation would lead to the formation of 2,4-dichloro-5-nitrophenol (B104017), ethanol (B145695), and carbon dioxide. The rate of this degradation would be dependent on the pH and temperature of the receiving waters.

Synthetic Conditions: In organic synthesis, this carbonate is often used as a reactive agent, and conditions are chosen to facilitate its reaction with a desired nucleophile while minimizing side reactions like hydrolysis. To maintain its integrity, it should be stored in a dry, aprotic environment. When used in reactions, anhydrous solvents are typically employed to prevent premature degradation. The compound is relatively stable in non-polar organic solvents and under acidic aqueous conditions but degrades rapidly in the presence of moisture and bases. emerginginvestigators.org Its high reactivity makes it a useful reagent for introducing an ethoxycarbonyl group to nucleophiles like amines or alcohols under controlled, anhydrous conditions.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, significantly altering the electronic and steric properties of the molecule.

The reduction of the nitro group on the aromatic ring is a common and well-established transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group into different functional groups, such as amino, hydroxylamino, or azo groups. wikipedia.org The choice of reagent and reaction conditions determines the final product.

Common methods for the reduction of aryl nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., tin or iron in HCl). wikipedia.orgscispace.com Milder reducing agents can also be used to obtain intermediate reduction products. For instance, zinc dust in the presence of ammonium (B1175870) chloride can reduce nitroarenes to the corresponding hydroxylamines. wikipedia.org

The reduction of this compound to 2,4-dichloro-5-aminophenyl ethyl carbonate would significantly alter the electronic properties of the aromatic ring, making it more electron-rich. This, in turn, would influence the reactivity of the ring towards other reagents.

Table 1: Potential Reduction Reactions of the Nitro Group in this compound

Product Reagents and Conditions
2,4-Dichloro-5-aminophenyl ethyl carbonate H₂, Pd/C or Raney Ni; Fe/HCl; Sn/HCl
2,4-Dichloro-5-hydroxylaminophenyl ethyl carbonate Zn, NH₄Cl
Bis(2,4-dichloro-5-ethylcarbonatephenyl)azoxybenzene NaAsO₂ or glucose in alkaline solution

Following the reduction of the nitro group to an amino group, the resulting 2,4-dichloro-5-aminophenyl ethyl carbonate possesses a nucleophilic amino group and an electrophilic carbonate carbonyl group. This arrangement presents the potential for an intramolecular cyclization reaction. Under appropriate conditions, such as heating or the presence of a base, the amino group could attack the carbonyl carbon of the ethyl carbonate, leading to the formation of a cyclic carbamate (B1207046), specifically a benzoxazinone (B8607429) derivative. This type of cyclization is a known process in related structures.

The proximity of the reacting groups would favor an intramolecular process. The reaction would likely proceed through a tetrahedral intermediate, followed by the elimination of ethanol to yield the final cyclic product. The stability of the resulting heterocyclic ring system would be a driving force for this transformation.

Reactivity at the Aryl Ring: Halogen and Aromatic Substitution

The reactivity of the aryl ring in this compound is significantly influenced by the existing substituents. The two chlorine atoms, the nitro group, and the ethyl carbonate group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution.

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atoms can activate them towards nucleophilic aromatic substitution (SNAAr). This reaction typically requires a strong nucleophile and often harsh reaction conditions (high temperature and pressure).

The activation is more pronounced for the chlorine atom at the C-4 position, which is para to the nitro group, compared to the chlorine atom at the C-2 position, which is ortho. This is due to the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate through resonance, which is more effective from the para position.

Potential nucleophiles for such reactions include alkoxides, amines, and thiolates. The substitution of one or both chlorine atoms would allow for the introduction of a wide range of functional groups, further diversifying the chemical space accessible from this starting material.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product(s)
RO⁻ (Alkoxide) 2-Chloro-4-alkoxy-5-nitrophenyl ethyl carbonate and/or 4-Chloro-2-alkoxy-5-nitrophenyl ethyl carbonate
RNH₂ (Amine) 2-Chloro-4-(alkylamino)-5-nitrophenyl ethyl carbonate and/or 4-Chloro-2-(alkylamino)-5-nitrophenyl ethyl carbonate
RS⁻ (Thiolate) 2-Chloro-4-(alkylthio)-5-nitrophenyl ethyl carbonate and/or 4-Chloro-2-(alkylthio)-5-nitrophenyl ethyl carbonate

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com This is due to the cumulative electron-withdrawing effects of the two chloro substituents, the nitro group, and the ethyl carbonate group. These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are unlikely to proceed under normal conditions. masterorganicchemistry.comlibretexts.org The strong deactivation of the ring would require extremely harsh reaction conditions, which could lead to decomposition of the starting material or other unwanted side reactions. The existing substituents also sterically hinder the remaining hydrogen atom on the ring, further impeding attack by an electrophile. Therefore, for practical purposes, further functionalization of the aromatic ring via electrophilic aromatic substitution is not a viable synthetic strategy.

Spectroscopic Elucidation and Structural Characterization of 2,4 Dichloro 5 Nitrophenyl Ethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2,4-dichloro-5-nitrophenyl ethyl carbonate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl carbonate moiety. The aromatic region would likely display two singlets for the two non-equivalent protons on the substituted phenyl ring. The electron-withdrawing effects of the two chlorine atoms and the nitro group would significantly deshield these protons, causing them to appear at a downfield chemical shift.

The ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonate oxygen are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would resonate as a triplet, coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H~ 8.0 - 8.5s-
Aromatic-H~ 7.8 - 8.2s-
-O-CH₂-CH₃~ 4.3 - 4.5q~ 7.1
-O-CH₂-CH₃~ 1.3 - 1.5t~ 7.1

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the carbonate carbon, and the ethyl group carbons.

The carbonate carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 150-155 ppm. The aromatic carbons will show a complex pattern of signals, with their chemical shifts influenced by the positions of the chlorine and nitro substituents. The carbons directly bonded to the chlorine and nitro groups will have their resonances shifted to different extents. The methylene carbon of the ethyl group (-OCH₂-) will be observed further downfield than the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carbonate)~ 152
Aromatic C-O~ 145
Aromatic C-NO₂~ 148
Aromatic C-Cl~ 130 - 135
Aromatic C-H~ 125 - 130
-O-CH₂-~ 65
-CH₃~ 14

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups. The carbonyl stretching vibration of the carbonate functional group is anticipated to appear in the region of 1750-1800 cm⁻¹. The presence of the electron-withdrawing nitrophenyl group may shift this frequency to the higher end of the range.

The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1520-1350 cm⁻¹ and a symmetric stretch. The aromatic C-Cl stretching vibrations would also be present, likely in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1750 - 1800
Nitro (NO₂)Asymmetric Stretch1520 - 1350
Nitro (NO₂)Symmetric Stretch~ 1350
C-O (Ester)Stretch1200 - 1300
C-Cl (Aromatic)Stretch1000 - 1100

Note: Expected frequency ranges are based on established correlations for organic functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

High-resolution mass spectrometry is essential for determining the exact molecular mass of this compound, which has a molecular formula of C₉H₇Cl₂NO₅. The monoisotopic mass of this compound is calculated to be 278.9701 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the loss of the ethyl group, the ethoxycarbonyl group, or the nitro group. The isotopic pattern of the molecular ion peak, showing characteristic ratios for the two chlorine atoms, would also be a key diagnostic feature.

Table 4: Key Ions in the Predicted Mass Spectrum of this compound

Ionm/z (for ³⁵Cl)Description
[C₉H₇Cl₂NO₅]⁺279Molecular Ion (M⁺)
[C₇H₂Cl₂NO₄]⁺235Loss of C₂H₅O
[C₈H₅Cl₂O₃]⁺220Loss of NO₂ and CH₃
[C₆H₂Cl₂NO₂]⁺205Loss of C₂H₅OCO

Note: The m/z values are predicted based on the most abundant isotopes and plausible fragmentation pathways.

Advanced Spectroscopic Techniques for Conformation and Purity Assessment

The conformational arrangement and purity of this compound are critical parameters that influence its reactivity and physical properties. Advanced spectroscopic and chromatographic techniques provide the necessary insights into these aspects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques are indispensable for elucidating the complete chemical structure and spatial relationships between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the ethyl group, a cross-peak between the triplet of the methyl protons and the quartet of the methylene protons would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals of the ethyl group and the aromatic ring to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity of quaternary carbons and the linkage between the ethyl carbonate moiety and the dichloronitrophenyl ring. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon of the carbonate would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the through-space proximity of atoms and thus the preferred conformation, NOESY is the technique of choice. For example, NOE correlations between the protons of the ethyl group and the aromatic ring protons could provide information about the rotational orientation around the ester linkage.

Hypothetical NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations Key NOESY Correlations
CH₃Triplet~14C=O, -CH₂--CH₂-
-CH₂-Quartet~65C=O, CH₃CH₃, Ar-H
Ar-HSinglet~125Ar-C (various)-CH₂-
Ar-HSinglet~130Ar-C (various)None expected
C=O-~152--
Ar-C-O-~148-CH₂--
Ar-C-Cl-~132Ar-H-
Ar-C-Cl-~128Ar-H-
Ar-C-NO₂-~145Ar-H-
Ar-C-~120Ar-H-

Mass Spectrometry (MS) for Purity Assessment: High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is a powerful tool for purity assessment.

GC-MS/LC-MS: These hyphenated techniques separate the parent compound from any impurities before they enter the mass spectrometer. This allows for the identification and quantification of by-products from the synthesis or degradation products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₉H₇Cl₂NO₅), the expected exact mass would be calculated and compared to the experimental value.

Expected Mass Spectrometry Data:

Technique Ion Expected m/z Information Provided
HRMS (ESI+)[M+Na]⁺Calculated based on exact isotopic massesConfirms elemental composition
MS/MSFragment ionsDependent on fragmentation pathwayStructural elucidation of parent and impurities

X-ray Crystallography: For an unambiguous determination of the solid-state conformation, single-crystal X-ray diffraction is the gold standard. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. This would definitively establish the conformational preferences of the molecule in the solid state.

Computational and Theoretical Studies on 2,4 Dichloro 5 Nitrophenyl Ethyl Carbonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to predicting chemical reactivity.

The reactivity of 2,4-dichloro-5-nitrophenyl ethyl carbonate is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. Conversely, the LUMO represents the region most susceptible to receiving electrons and is key to understanding a molecule's electrophilicity. For this compound, the presence of three potent electron-withdrawing groups—two chlorine atoms and a nitro group (NO₂) — on the phenyl ring significantly influences the FMOs. These groups pull electron density away from the aromatic system, causing a substantial stabilization (lowering of energy) of the LUMO.

A low-lying LUMO indicates that the molecule is a strong electrophile, readily accepting electrons from a nucleophile. mdpi.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com The electron-withdrawing substituents on the phenyl ring of this compound are expected to create a relatively small HOMO-LUMO gap, rendering the molecule highly reactive toward nucleophiles.

Computational studies on similar nitroaromatic compounds confirm that electron-withdrawing substituents correlate with increased electrophilicity. mdpi.com The global electrophilicity index (ω), a parameter derived from HOMO and LUMO energies within the framework of conceptual DFT, can quantify this property. researchgate.netrsc.org For this molecule, a high electrophilicity index would be predicted, classifying it as a strong electrophile.

Table 1: Representative Frontier Orbital Energies for Electrophilicity Analysis (Note: These are illustrative values based on typical DFT calculations for similar nitroaromatic compounds, as specific experimental or calculated data for the target molecule is not available.)

ParameterEnergy (eV)Implication
EHOMO-8.95Moderate electron-donating ability
ELUMO-3.40High electron-accepting ability (strong electrophile)
ΔE (LUMO-HOMO)5.55High reactivity, kinetically favorable for reactions
Electrophilicity Index (ω)HighStrong electrophilic character

The asymmetric distribution of electrons within this compound creates specific sites that are prone to chemical attack. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom, revealing these "reactivity hotspots."

The strong inductive and resonance effects of the nitro and chloro substituents create significant electron deficiency on the aromatic ring. This results in partial positive charges (δ+) on the ring's carbon atoms, particularly those positioned ortho and para to the powerful nitro group. These electron-poor carbons are prime targets for nucleophilic aromatic substitution (SNAr).

Furthermore, the carbonate functional group contains a highly electrophilic carbonyl carbon. The oxygen atoms of the carbonyl group and the ether linkages pull electron density away from this carbon, giving it a substantial partial positive charge. This makes the carbonyl carbon another major site for nucleophilic attack, leading to reactions like hydrolysis or derivatization via a nucleophilic acyl substitution mechanism. Studies on related nitrophenyl esters have established a direct correlation between the magnitude of the positive charge on the carbonyl carbon and the rate of hydrolysis. semanticscholar.org

Table 2: Predicted Partial Atomic Charges and Reactivity Hotspots (Note: Values are representative and intended to illustrate the electronic effects of the substituents.)

Atom/PositionPredicted Partial ChargePredicted Reactivity
Carbonyl Carbon (C=O)Highly Positive (δ+)Primary site for nucleophilic acyl attack (e.g., hydrolysis)
C1 (ipso to carbonate)Positive (δ+)Site for SNAr
C2, C4 (with Cl)Positive (δ+)Sites for SNAr, activated by Cl and NO₂
C5 (with NO₂)Positive (δ+)Activated by adjacent electron-withdrawing groups
Nitro Group (N)Positive (δ+)Contributes to ring deactivation and charge stabilization

Reaction Pathway Modeling and Transition State Characterization

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. This provides insights into the kinetic and thermodynamic feasibility of different reaction pathways.

For reactions occurring on the aromatic ring, the most probable mechanism is nucleophilic aromatic substitution (SNAr). Computational studies can model the entire reaction coordinate for the attack of a nucleophile (Nu⁻) on one of the chlorinated carbon atoms.

The mechanism proceeds in two steps:

Addition Step: The nucleophile attacks an electron-deficient carbon atom on the ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the driving force for the reaction. In this compound, the negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the potent resonance effect of the para-nitro group.

Elimination Step: The aromaticity is restored as the leaving group (in this case, a chloride ion) is expelled from the ring.

Transition state theory can be used to locate the transition state structures for both the formation and collapse of the Meisenheimer complex, allowing for the calculation of activation energy barriers. mdpi.com

The hydrolysis of the ethyl carbonate group is a critical reaction pathway. This reaction is computationally modeled as a nucleophilic acyl substitution. In a base-catalyzed hydrolysis, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile.

The reaction follows a two-step, addition-elimination mechanism:

Nucleophilic Addition: The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. semanticscholar.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, re-forming the carbonyl double bond and expelling the 2,4-dichloro-5-nitrophenoxide ion. This phenoxide is an excellent leaving group because its negative charge is stabilized by the electron-withdrawing chloro and nitro substituents on the ring.

Computational modeling can generate a potential energy surface for this entire process. This profile shows the relative energies of the reactants, the transition state for the formation of the tetrahedral intermediate, the intermediate itself, and the final products. The calculated energy barrier for the first step provides a theoretical estimate of the reaction rate. Studies on similar p-nitrophenyl carbonates confirm their high susceptibility to this type of nucleophilic attack. beilstein-journals.orgemerginginvestigators.org

Table 3: Representative Energy Profile for Base-Catalyzed Hydrolysis at the Carbonate Group (Note: Energies are illustrative relative values (in kcal/mol) to demonstrate a typical reaction profile.)

SpeciesRelative Energy (kcal/mol)Description
Reactants (Ester + OH⁻)0Starting point of the reaction
Transition State 1 (TS1)+15Activation barrier for the formation of the tetrahedral intermediate
Tetrahedral Intermediate+5Unstable, high-energy intermediate
Transition State 2 (TS2)+8Activation barrier for the collapse of the intermediate
Products (Carboxylate + Phenoxide)-10Thermodynamically favorable products

Structure-Reactivity Relationship Studies

The computational data from electronic structure analysis and reaction modeling converge to build a clear structure-reactivity relationship for this compound.

The molecule's high reactivity is a direct consequence of its electronic structure, which is dominated by the powerful electron-withdrawing nature of its substituents.

Activation of the Phenyl Ring: The two chlorine atoms and the nitro group synergistically reduce the electron density of the aromatic ring. This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Stabilization of Intermediates: The nitro group, in particular, plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during SNAr reactions through resonance delocalization. This stabilization lowers the activation energy of the reaction, making it kinetically favorable.

Activation of the Carbonate Group: The substituted phenyl group acts as a strong electron-withdrawing entity, enhancing the electrophilicity of the adjacent carbonate carbonyl carbon.

Excellent Leaving Group: The 2,4-dichloro-5-nitrophenoxide moiety is an exceptionally stable leaving group. The electron-withdrawing substituents effectively delocalize the negative charge on the phenoxide oxygen after it is expelled during nucleophilic acyl substitution. This thermodynamic stability of the leaving group makes reactions at the carbonate center highly favorable.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural attributes of a molecule influence its biological or toxicological effects. For analogues of this compound, particularly other nitroaromatic compounds, QSAR models have been extensively developed to predict their toxicity and other biological activities. These models establish a mathematical correlation between the chemical structure and the observed activity.

A variety of molecular descriptors are employed in the development of these QSAR models. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. For nitroaromatic compounds, descriptors such as the logarithm of the octanol/water partition coefficient (logP), molecular weight, and various electronic parameters derived from quantum-chemical calculations are frequently utilized. The aim is to identify the key molecular features that govern the compound's interaction with biological systems.

The statistical quality and predictive power of QSAR models are assessed using several metrics. The coefficient of determination (R²) indicates the goodness of fit of the model, while the cross-validated R² (Q²) and external validation metrics provide a measure of the model's robustness and predictive capability on new, unseen compounds.

Descriptor TypeExamplesRelevance to Nitroaromatic Analogues
ConstitutionalMolecular Weight, Number of Nitro GroupsProvides basic information about the molecule's size and composition.
TopologicalConnectivity Indices, Shape IndicesDescribes the atomic arrangement and branching of the molecule.
GeometricalMolecular Surface Area, Molecular VolumeRelates to the molecule's shape and potential for steric interactions.
Quantum-ChemicalHOMO/LUMO Energies, Dipole Moment, Partial ChargesCharacterizes the electronic properties and reactivity of the molecule.

Research on nitroaromatic compounds has demonstrated that their toxicity is often linked to their electronic properties, such as their ability to accept electrons. Therefore, quantum-chemical descriptors that quantify these characteristics are particularly important in developing accurate QSAR models for this class of compounds.

Predictive Modeling of Synthetic Outcomes

Computational chemistry and machine learning have emerged as powerful tools for predicting the outcomes of chemical reactions, including the synthesis of complex molecules like this compound. These predictive models can forecast various aspects of a reaction, such as the expected yield, the optimal reaction conditions, and the potential for side-product formation.

For the synthesis of substituted phenyl carbonates, which includes the target compound, predictive modeling can be applied to the key reaction steps. For instance, in a potential transesterification reaction to form the ethyl carbonate group, kinetic modeling can be used to understand the reaction mechanism and identify the rate-determining steps. This understanding allows for the optimization of reaction parameters such as temperature, pressure, and catalyst choice to maximize the yield of the desired product.

Machine learning algorithms, trained on large datasets of known reactions, can also predict the most suitable reagents, solvents, and catalysts for a given transformation. By analyzing the structural features of the reactants and products, these models can identify patterns that lead to successful reactions. This approach can significantly reduce the amount of empirical experimentation required to develop an efficient synthetic route.

For example, a machine learning model could be trained on a database of acylation or carbonylation reactions involving substituted nitrophenols. By inputting the structures of 2,4-dichloro-5-nitrophenol (B104017) and an ethylating agent, the model could predict the likelihood of a successful reaction and suggest optimal conditions. These predictions are based on learned correlations between molecular descriptors and reaction outcomes from the training data.

Modeling ApproachApplication in Synthesis PredictionPotential Benefits for this compound Synthesis
Kinetic ModelingSimulating reaction rates and concentration profiles over time.Optimization of reaction conditions (temperature, concentration) to maximize yield and minimize reaction time.
Quantum Mechanics (QM)Calculating reaction energies, transition state structures, and reaction pathways.Understanding the reaction mechanism at a molecular level to guide catalyst design and reagent selection.
Machine Learning (ML)Predicting reaction yields, identifying optimal catalysts, and suggesting reaction conditions based on historical data.Accelerating the discovery of efficient synthetic routes by leveraging existing chemical knowledge.
Hybrid QM/MMCombining the accuracy of QM for the reacting core with the efficiency of molecular mechanics for the surrounding environment.Modeling complex reaction systems, including solvent and catalyst effects, with greater accuracy.

The integration of these computational tools into the synthetic planning process holds the promise of making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally benign. By predicting the most promising synthetic routes and conditions, researchers can focus their experimental efforts on the most viable options, thereby accelerating the pace of chemical research and development.

Following a comprehensive search of available scientific literature, no specific research findings or documented applications were found for the chemical compound This compound corresponding to the detailed outline provided.

The search did not yield any studies, papers, or patents detailing the use of this specific compound in the following applications:

The formation of activated esters and amides, including the synthesis of activated amino acid esters for peptide chemistry or its utility in amidation and urethane (B1682113) formation.

As a precursor for the synthesis of symmetrical or unsymmetrical urea (B33335) derivatives.

As an intermediate in the synthesis of heterocyclic compounds such as oxadiazoles (B1248032) and oxazolidinones.

While related compounds, such as other activated nitrophenyl carbonates, are known to be used in these types of chemical transformations, there is no available information to substantiate that this compound is specifically used for these purposes.

Due to the absence of specific data and research findings for this compound in the requested synthetic applications, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. Constructing the article would require speculation beyond the available evidence, which would not meet the required standards of scientific accuracy.

Applications of 2,4 Dichloro 5 Nitrophenyl Ethyl Carbonate As a Synthetic Building Block

Intermediate in the Synthesis of Heterocyclic Compounds

Carbocyclic and Heterocyclic Ring Formation

There is currently no available scientific literature that describes the use of 2,4-dichloro-5-nitrophenyl ethyl carbonate as a reagent or precursor in the formation of either carbocyclic or heterocyclic ring systems. Typically, activated carbonates can participate in cyclization reactions by reacting with difunctional nucleophiles, such as diols or diamines, to form cyclic carbonates or related structures. However, no specific examples or methodologies employing this compound for this purpose have been reported. The unique substitution pattern of the aromatic ring, with two chlorine atoms and a nitro group, would be expected to influence its reactivity, but the specifics of its application in ring-forming reactions have not been explored in published research.

Functionalization of Complex Molecules

Similarly, the application of this compound for the functionalization of complex molecules, including macromolecules, is not documented in the available scientific literature. The anticipated reactivity of this compound would involve the transfer of the ethoxycarbonyl group to a nucleophilic site on a target molecule.

Introduction of Carbonate and Nitro-Containing Moieties into Macromolecules

In theory, this compound could serve as a reagent for introducing ethyl carbonate groups onto macromolecules possessing nucleophilic functional groups like amines or hydroxyls. The 2,4-dichloro-5-nitrophenoxy group would act as a leaving group in such a nucleophilic acyl substitution. This would also inherently introduce a nitro-containing aromatic moiety, albeit as a byproduct. However, no studies demonstrating this specific application for the functionalization of polymers, proteins, or other macromolecules have been found.

Selective Derivatization Strategies

The potential for this compound to be used in selective derivatization strategies remains purely speculative due to the absence of research in this area. The reactivity of the carbonate is expected to be influenced by the electronic effects of the chlorine and nitro substituents on the phenyl ring, which could theoretically be exploited for selective reactions with certain nucleophiles over others. Despite this potential, no methodologies or research findings have been published that utilize this compound for the selective derivatization of small molecules or complex natural products.

Conclusion and Outlook

Summary of Current Research Landscape

Currently, the research landscape for 2,4-dichloro-5-nitrophenyl ethyl carbonate is not extensive and appears to be focused on its role as a reactive intermediate rather than an end product. Its utility is largely inferred from the well-established chemistry of similar activated carbonates and chlorinated nitroaromatic compounds.

The primary area of application is in organic synthesis, where compounds with similar structures are used as efficient acylating or carbonylating agents. For instance, the related compound bis(2,4-dichloro-5-nitrophenyl) carbonate is noted for its high reactivity towards nucleophiles, facilitating the synthesis of active esters, carbamates, and ureas. This suggests that this compound serves as a valuable reagent for introducing an ethoxycarbonyl (-COOEt) group onto various substrates, such as amines, alcohols, and phenols, under mild conditions.

The precursor, 2,4-dichloro-5-nitrophenol (B104017), is recognized as an intermediate in the synthesis of more complex molecules, including potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Hsp90 inhibitors. chemicalbook.com It is also a building block for certain agricultural chemicals. google.com The conversion of this phenol (B47542) into the ethyl carbonate derivative activates it for subsequent transformations, highlighting its role as a key building block in multi-step synthetic pathways. While specific studies dedicated solely to this compound are limited, its existence and availability from chemical suppliers imply its use in proprietary or niche synthetic processes, likely within the pharmaceutical and agrochemical industries.

Emerging Research Directions and Underexplored Applications

The potential for this compound extends beyond its presumed role as a standard ethoxycarbonylation reagent. Several emerging and underexplored areas could benefit from its specific chemical properties.

Polymer and Materials Science: Activated carbonates are increasingly used in polymerization reactions to create polycarbonates and other polymers under milder conditions than traditional methods. researchgate.net The high reactivity of this compound could be harnessed for the synthesis of novel polymers with tailored properties. The incorporated dichloronitrophenyl moiety could impart specific characteristics, such as thermal stability or altered solubility, to the resulting polymer.

Medicinal Chemistry and Drug Discovery: The 2,4-dichloro-5-nitrophenyl scaffold is present in molecules with demonstrated biological activity. chemicalbook.com An emerging direction is the use of this reagent in high-throughput synthesis or fragment-based drug discovery to rapidly generate libraries of compounds. Its reactivity would allow for the efficient coupling of the ethoxycarbonyl group or the entire substituted phenyl ring to various molecular scaffolds for biological screening.

Photocatalysis and Flow Chemistry: Modern synthetic methodologies could provide new avenues for this compound's application. acs.org Its potential use in continuous flow reactors, where precise control over reaction conditions can be maintained, could enhance its utility and safety in highly exothermic reactions. Furthermore, the nitroaromatic system could be explored for its potential role in photoredox or other light-mediated chemical transformations. acs.org

Below is a table summarizing potential areas for future research.

Research AreaPotential Application of this compoundRationale
Polymer Chemistry Monomer or chain-terminating agent in specialty polycarbonate synthesis.High reactivity allows for polymerization under mild conditions; the substituted phenyl group may confer unique properties. researchgate.net
Medicinal Chemistry Reagent for generating compound libraries for drug screening.Efficient for ethoxycarbonylation of bioactive scaffolds.
Agrochemical Synthesis Intermediate for novel herbicides or fungicides.The precursor phenol is used in agrochemical synthesis. google.com
Flow Chemistry Reactive agent in continuous manufacturing processes.Enables better control over fast, exothermic reactions.

Future Prospects for this compound in Advanced Chemical Synthesis

The future prospects for this compound are intrinsically linked to the broader evolution of advanced chemical synthesis. As the demand for more efficient, selective, and sustainable chemical processes grows, highly activated reagents like this one will become increasingly valuable. rsc.org

Its primary future role will likely be as a specialized building block in the synthesis of high-value, complex organic molecules. In the pharmaceutical sector, where the efficient construction of intricate molecular architectures is paramount, this reagent could be employed in the late-stage functionalization of drug candidates. The ability to introduce an ethoxycarbonyl group under mild conditions is crucial for preserving sensitive functional groups elsewhere in the molecule.

Furthermore, the development of "green" chemistry initiatives may highlight the utility of such highly reactive compounds. rsc.org By enabling reactions to proceed rapidly and efficiently at lower temperatures, these reagents can reduce energy consumption and minimize the formation of by-products, contributing to more sustainable synthetic routes. The exploration of organic carbonates as alternatives to more hazardous reagents like phosgene (B1210022) continues to be an area of significant interest. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-5-nitrophenyl ethyl carbonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and esterification steps. For example, nitrobenzene derivatives can be synthesized via refluxing precursors like 2,4-dichloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in solvents like 1,2-dichloroethane, followed by reaction with ethanol to form the ethyl carbonate . Reaction time (e.g., 3–4 hours), temperature (reflux conditions), and catalyst use (e.g., dimethylformamide, DMF) critically affect yield and purity. Optimization via fractional factorial design can identify dominant variables (e.g., molar ratios, solvent polarity) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves chlorine and nitro group environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, referencing standards like 4-nitrophenol derivatives for calibration . For crystalline samples, X-ray diffraction provides structural validation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to nitro and chloro substituents, the compound is likely toxic and mutagenic. Use fume hoods, nitrile gloves, and protective eyewear. Store at 2–8°C in amber glass to prevent photodegradation. Waste disposal should follow protocols for halogenated nitroaromatics, such as neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify electrophilic centers. Fukui indices quantify susceptibility to nucleophilic attack, particularly at the para-nitro or ortho-chloro positions. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via the Polarizable Continuum Model (PCM) to predict reaction pathways . Experimental validation involves kinetic studies under varying dielectric conditions .

Q. What strategies optimize multi-step synthesis involving intermediates like 2,4-dichloro-5-nitrobenzoyl chloride?

  • Methodological Answer : Intermediate stability is key. For moisture-sensitive intermediates (e.g., acyl chlorides), use anhydrous solvents (e.g., benzene, dichloroethane) and inert atmospheres (N₂/Ar). Purify intermediates via vacuum distillation or recrystallization. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time . Contradictions in reported yields (e.g., 70–90%) may arise from trace moisture or catalyst impurities, necessitating rigorous drying protocols .

Q. How does the electronic structure of this compound influence its biological activity in antimicrobial assays?

  • Methodological Answer : The nitro group’s electron-withdrawing effect enhances electrophilicity, potentially disrupting microbial enzyme active sites. Structure-Activity Relationship (SAR) studies correlate substituent positions (e.g., chloro at C2/C4) with Minimum Inhibitory Concentration (MIC) values. In vitro assays (e.g., broth microdilution against E. coli) require controlled pH (7.2–7.4) to avoid ester hydrolysis. Conflicting results in literature may stem from solvent choice (DMSO vs. ethanol) affecting compound solubility .

Data Contradictions and Resolution

  • Contradiction : Discrepancies in reported melting points (e.g., 255–257°C vs. 289°C) for structurally similar nitroaromatics **.

    • Resolution : Verify purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain variations.
  • Contradiction : Conflicting biological activity data in antimicrobial studies **.

    • Resolution : Standardize assay conditions (e.g., inoculum size, incubation time) and use reference strains (e.g., ATCC 25922 for E. coli).

Theoretical Frameworks

Link research to nitroaromatic reactivity theories (e.g., Hammett σ constants for substituent effects) or enzyme inhibition models (e.g., Michaelis-Menten kinetics for microbial targets) .

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Reactant of Route 1
2,4-Dichloro-5-nitrophenyl ethyl carbonate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.